molecular formula C7H12ClN3O B13601543 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride

Cat. No.: B13601543
M. Wt: 189.64 g/mol
InChI Key: VESJRTHVLLKZOQ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride is a heterocyclic compound that features a unique structure combining pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.

Uniqueness

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c8-6-5-9-10-3-1-2-4-11-7(6)10;/h5H,1-4,8H2;1H

InChI Key

VESJRTHVLLKZOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C=NN2C1)N.Cl

Origin of Product

United States

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